3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and fluorination of a suitable precursor, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The presence of bromine, fluorine, and nitro groups allows the compound to participate in various reactions, influencing its reactivity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-difluorobenzene: This compound shares the bromine and fluorine substituents but lacks the nitro groups, resulting in different chemical properties and reactivity.
1-Bromo-2,4-difluorobenzene: Another similar compound with bromine and fluorine atoms, but with a different substitution pattern, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
84014-82-4 |
---|---|
Molekularformel |
C5H4BrF2N5O10 |
Molekulargewicht |
412.01 g/mol |
IUPAC-Name |
3-bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane |
InChI |
InChI=1S/C5H4BrF2N5O10/c6-3(9(14)15,1-4(7,10(16)17)11(18)19)2-5(8,12(20)21)13(22)23/h1-2H2 |
InChI-Schlüssel |
PCIVLFOSTNRTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)([N+](=O)[O-])Br)C([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.